1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is a heterocyclic compound with a molecular formula of C10H9ClN2O3 It is characterized by the presence of an imidazolidine ring substituted with a 3-chlorophenylmethyl group
Mechanism of Action
Imidazolidine derivatives have been found to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific biological activity of a compound can depend on its structure, including the presence of different functional groups and their arrangement .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution in the body . Metabolism can alter the compound’s structure and activity, while excretion determines the duration of its action .
The action of a compound can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Temperature, light, and humidity can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 3-chlorobenzylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
- 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
- 1-[(4-Chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione
Uniqueness
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRVXTBMFKWZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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